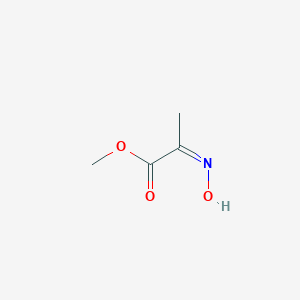

methyl (2Z)-2-hydroxyiminopropanoate

Description

Methyl (2Z)-2-hydroxyiminopropanoate (CAS: [insert CAS number]) is an organic compound characterized by a hydroxyl-imino group (-NOH) attached to the second carbon of a propanoate ester framework. Its molecular formula is C₄H₇NO₃, and it adopts a planar (2Z)-configuration around the imine double bond. This compound is of interest in synthetic chemistry due to its role as an intermediate in the production of pharmaceuticals, agrochemicals, and ligands for metal coordination complexes. Its reactivity is influenced by the electron-withdrawing ester group and the tautomeric equilibrium between the oxime and nitroso forms .

Properties

CAS No. |

146917-98-8 |

|---|---|

Molecular Formula |

C4H7NO3 |

Molecular Weight |

117.1 g/mol |

IUPAC Name |

methyl (2Z)-2-hydroxyiminopropanoate |

InChI |

InChI=1S/C4H7NO3/c1-3(5-7)4(6)8-2/h7H,1-2H3/b5-3- |

InChI Key |

GXUGQCNCLMAZCH-HYXAFXHYSA-N |

SMILES |

CC(=NO)C(=O)OC |

Isomeric SMILES |

C/C(=N/O)/C(=O)OC |

Canonical SMILES |

CC(=NO)C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Findings :

- Steric and Electronic Effects: The methyl ester group in this compound provides greater steric hindrance compared to methyl glyoxylate oxime, reducing its propensity for unwanted dimerization .

- Solubility Trends: Ethyl 2-hydroxyiminopropanoate’s lower solubility in water compared to the methyl analog is attributed to the longer alkyl chain, which increases hydrophobicity .

- Reactivity: Methyl 2-nitropropanoate lacks the imine tautomerism seen in the hydroxyimino compounds, making it less versatile in coordination chemistry but more stable under reducing conditions .

Research Findings and Industrial Relevance

- Coordination Chemistry: this compound forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺) due to its bidentate binding via the oxime oxygen and ester carbonyl . This property is exploited in catalysis and materials science.

- Agrochemical Synthesis : Derivatives of this compound act as precursors to herbicides, leveraging its ability to generate reactive nitrile oxides upon dehydration .

- Thermal Stability: Differential scanning calorimetry (DSC) studies show decomposition at 190°C, making it less thermally stable than ethyl 2-hydroxyiminopropanoate (decomposition at 200°C) .

Challenges and Limitations

- Synthesis Complexity : The (2Z)-isomer is harder to isolate than the (2E)-form due to steric factors during crystallization .

- Hydrolytic Sensitivity: Unlike ethyl 2-hydroxyiminopropanoate, the methyl ester undergoes partial hydrolysis in aqueous acidic conditions, limiting its use in aqueous-phase reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.